molecular formula C19H19N5O3S B269622 N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Numéro de catalogue B269622
Poids moléculaire: 397.5 g/mol
Clé InChI: HYYMWRLPVKXISM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. The inhibition of BTK has been shown to have therapeutic potential in a variety of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

Mécanisme D'action

N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide works by selectively inhibiting BTK, which is a key enzyme in the B-cell receptor signaling pathway. This pathway is critical for the survival and proliferation of B-cells, and is dysregulated in many B-cell malignancies. By inhibiting BTK, N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide blocks the downstream signaling pathways that lead to B-cell activation and survival, ultimately leading to apoptosis of the malignant B-cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide have been extensively studied in preclinical models. In CLL, N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been shown to downregulate the expression of anti-apoptotic proteins, increase the expression of pro-apoptotic proteins, and inhibit the activation of NF-kB, a key transcription factor involved in the survival of CLL cells. In MCL, N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been shown to induce G1 cell cycle arrest and inhibit the phosphorylation of downstream signaling proteins. In DLBCL, N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been shown to inhibit the activation of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in DLBCL.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide as a tool for research include its high potency and selectivity for BTK, its favorable pharmacokinetic properties, and its ability to induce apoptosis and inhibit proliferation of B-cell malignancies. However, there are also limitations to its use in lab experiments, including its relatively high cost, the need for specialized equipment and expertise to synthesize and handle the compound, and the potential for off-target effects at high concentrations.

Orientations Futures

There are several potential future directions for research on N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide. One area of interest is the development of combination therapies that incorporate N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide with other targeted agents or chemotherapy. Another area of interest is the exploration of N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide in other B-cell malignancies, such as Waldenström macroglobulinemia and follicular lymphoma. Additionally, there is potential for the development of N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide as a therapeutic agent for other diseases beyond B-cell malignancies, such as autoimmune disorders and inflammatory diseases.

Méthodes De Synthèse

The synthesis of N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves a multi-step process, starting with the reaction of 4-methyl-4H-1,2,4-triazole-3-amine with 4-bromoaniline to form 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline. This intermediate is then reacted with 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride to form the final product, N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide. The synthesis has been optimized to achieve high yields and purity, making N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide a viable candidate for further development as a therapeutic agent.

Applications De Recherche Scientifique

N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, and has shown promising results in both in vitro and in vivo studies. In CLL, N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been shown to induce apoptosis and inhibit proliferation of CLL cells, both as a single agent and in combination with other drugs. In MCL, N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has demonstrated potent anti-tumor activity in xenograft models, and has shown synergy with other targeted agents. In DLBCL, N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been shown to inhibit the growth of DLBCL cells and sensitize them to chemotherapy.

Propriétés

Nom du produit

N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Formule moléculaire

C19H19N5O3S

Poids moléculaire

397.5 g/mol

Nom IUPAC

N-[4-(4-methyl-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C19H19N5O3S/c1-23-13-20-21-19(23)14-4-6-15(7-5-14)22-28(26,27)17-10-8-16(9-11-17)24-12-2-3-18(24)25/h4-11,13,22H,2-3,12H2,1H3

Clé InChI

HYYMWRLPVKXISM-UHFFFAOYSA-N

SMILES

CN1C=NN=C1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O

SMILES canonique

CN1C=NN=C1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.